1,3-Dicyclohexylthiourea

説明

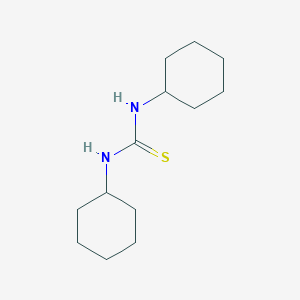

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dicyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJICSGLHKRDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2S | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020451 | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000221 [mmHg] | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1212-29-9 | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dicyclohexylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(dicyclohexyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854CTM0T34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DICYCLOHEXYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1,3 Dicyclohexylthiourea

Established Synthetic Routes to 1,3-Dicyclohexylthiourea

Reaction of Thiourea (B124793) with Cyclohexylamine (B46788)

The synthesis of N,N'-dicyclohexylthiourea can be achieved through the reaction of thiourea and cyclohexylamine. One patented method utilizes water as a solvent and polyethylene (B3416737) glycol-400 (PEG-400) as a catalyst. google.com In this process, thiourea and cyclohexylamine are refluxed under normal pressure for 16 to 36 hours. google.com The product precipitates upon cooling and is then filtered, washed, and dried. google.com This approach is highlighted for its mild reaction conditions and the recyclability of the solvent and catalyst. google.com

A key industrial method for producing N,N'-dicyclohexylthiourea involves the reaction of cyclohexylamine with carbon disulfide. chembk.comresearchgate.net This reaction is typically catalyzed by an acid or base. google.com

Direct Thiolation Approaches

Direct thiolation, primarily through the use of carbon disulfide (CS₂), represents a common industrial pathway for the synthesis of this compound. chembk.comresearchgate.net In this method, cyclohexylamine is reacted with carbon disulfide, often in an aqueous medium. researchgate.netgoogle.com The reaction proceeds via the nucleophilic attack of the amine on CS₂, which forms an intermediate dithiocarbamate (B8719985) salt. This intermediate subsequently decomposes to yield the final product.

A specific protocol involves mixing cyclohexylamine with water, followed by the dropwise addition of carbon disulfide at a controlled temperature between 0-40°C. google.com The mixture is then aged to ensure the complete formation of the intermediate salt before filtration and drying. High yields, reportedly exceeding 99%, have been achieved with this method, which also allows for the recycling of the mother liquor. google.compatsnap.com

Multicomponent Reaction Strategies for Thiourea Catalyst Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing thiourea derivatives. A notable MCR strategy involves the reaction of an isocyanide, an amine, and elemental sulfur. researchgate.net This method has been successfully employed to create a variety of thioureas, including those with aliphatic moieties. researchgate.net For instance, commercially available cyclohexyl isocyanide can be reacted with cyclohexylamine and elemental sulfur in a one-step process to produce this compound in good yields. d-nb.info Thiourea-based organocatalysts are valuable in a range of chemical transformations due to their ability to act as non-covalent Lewis acid-like catalysts through double hydrogen bonding. d-nb.infonih.govrsc.org

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, new methods for synthesizing this compound have been developed to be more environmentally friendly and efficient.

PEG-400 Catalyzed Synthesis in Aqueous Media

A green chemistry approach for the synthesis of this compound involves the use of polyethylene glycol-400 (PEG-400) as a catalyst in an aqueous medium. google.com This method reacts thiourea with cyclohexylamine, avoiding the use of hazardous reagents like carbon disulfide. The reaction is typically carried out by refluxing the components in water for a period of 16 to 36 hours. google.com Upon cooling, the product precipitates and can be easily separated by filtration. google.com This process is advantageous due to its mild conditions, the use of a non-toxic and inexpensive catalyst, and the ability to recycle both the solvent and the catalyst. google.comgoogle.com

| Parameter | Value | Reference |

| Reactants | Thiourea, Cyclohexylamine | google.com |

| Catalyst | PEG-400 | google.com |

| Solvent | Water | google.com |

| Reaction Time | 16-36 hours | google.com |

| Yield | 86% | google.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times and improved yields. nih.govukm.my This technology has been successfully applied to the synthesis of various thiourea derivatives. ukm.my The one-pot synthesis of substituted thioureas under microwave irradiation has been developed as a green chemistry approach. ukm.my For example, the reaction of o-, m-, or p-toluidine (B81030) with naphthyl isothiocyanate using microwave irradiation resulted in higher yields and shorter reaction times compared to conventional reflux methods. ukm.my While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general applicability of this technique to thiourea synthesis suggests its potential for this specific compound. nih.govukm.mynih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound is primarily achieved through several synthetic routes, with the most common involving the reaction of cyclohexylamine with either carbon disulfide or cyclohexyl isothiocyanate. Mechanistic studies focus on understanding the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors that govern the reaction's efficiency and outcome.

Detailed Reaction Mechanisms and Transition State Analysis

The synthesis of this compound can proceed through various mechanisms, depending on the chosen reagents.

A proposed mechanism for a related transformation involves the reaction of N-cyclohexyl dithiocarbamate cyclohexylammonium salt with a chloro-heterocycle. In this pathway, cyclohexyl isothiocyanate is formed as a key intermediate. This isothiocyanate then readily reacts with a free cyclohexylamine molecule present in the reaction mixture to form this compound as a co-product. nih.gov

Another synthetic route involves the direct reaction of cyclohexylamine with cyclohexyl isothiocyanate. This reaction is more straightforward, involving the direct nucleophilic addition of the amine to the isothiocyanate's central carbon atom, followed by proton transfer to form the thiourea linkage.

While detailed computational data on the transition state analysis for these specific reactions are not extensively reported, the key transition states would involve the geometry of the nucleophilic attack. For the CS₂ method, the transition state would be characterized by the partial formation of the N-C bond and the delocalization of the pi-electrons in the C=S bonds. For reactions involving thiourea derivatives as catalysts in other transformations, density functional theory (DFT) calculations have been used to model the transition states, often involving hydrogen bonding between the thiourea and the reactants. nih.gov In the context of this compound synthesis, the transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for the reactants to convert into products. libretexts.org

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.orgresearchgate.net While the synthesis of this compound can be performed efficiently without any catalyst, certain additives can enhance the reaction kinetics and facilitate milder conditions. researchgate.net

One example of catalysis in this synthesis is the use of polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst. This is particularly useful in a method that reacts thiourea directly with cyclohexylamine in water, avoiding the use of the hazardous carbon disulfide. The phase-transfer catalyst facilitates the transport of reactants between the aqueous and organic phases, enabling the reaction to proceed.

The kinetics of the uncatalyzed reaction between cyclohexylamine and carbon disulfide have been optimized by systematically varying reaction parameters. researchgate.net Orthogonal experiments have identified the optimal conditions for maximizing the yield, which serves as a measure of the reaction's effective rate and efficiency. These studies highlight how factors like reactant concentration, molar ratio, temperature, and addition rate directly influence the reaction kinetics.

Below is a data table summarizing the optimized conditions for the uncatalyzed synthesis.

| Parameter | Optimal Condition |

|---|---|

| Cyclohexylamine Concentration | 10% in aqueous solution |

| Molar Ratio (Cyclohexylamine : CS₂) | 2.1 : 1 |

| Reaction Temperature | 40°C |

| Reaction Time | 5 hours |

| Yield under Optimal Conditions | 93.33% |

This table presents the optimized experimental conditions for the synthesis of N,N'-dicyclohexylthiourea from cyclohexylamine and carbon disulfide in the absence of a catalyst, achieving a high yield. researchgate.net

In terms of selectivity, the described synthetic methods are highly selective for the formation of the symmetrically substituted this compound. This is inherent to the reaction mechanisms, which involve the coupling of two identical cyclohexyl-containing precursors.

It is also noteworthy that thiourea derivatives, including those with structures similar to this compound, are themselves effective organocatalysts for a wide range of chemical reactions. nih.govd-nb.info They typically function as hydrogen-bond donors, activating electrophiles and controlling stereoselectivity in reactions like Michael additions and Diels-Alder reactions. d-nb.info This dual role highlights the significance of the thiourea functional group in catalysis.

Coordination Chemistry of 1,3 Dicyclohexylthiourea

Ligand Properties and Coordination Modes

1,3-Dicyclohexylthiourea is a versatile ligand capable of coordinating to metal centers in several ways, largely dictated by the reaction conditions and the nature of the metal ion.

Thione Sulfur Atom Coordination

The most prevalent coordination mode of this compound is as a neutral monodentate ligand, where it binds to the metal center exclusively through its thione sulfur atom. This is attributed to the sulfur atom being the softest donor site in the molecule, making it a preferred coordination partner for soft and borderline metal ions. In this mode, the C=S double bond character is typically reduced upon coordination, which can be observed spectroscopically as a shift in the ν(C=S) stretching frequency in the infrared spectrum. The steric bulk of the dicyclohexyl groups often limits the number of ligands that can coordinate to a single metal center. For instance, with metals like cobalt(II) and zinc(II), typically two this compound ligands coordinate to form tetrahedral complexes. nih.gov

Mono-anionic Monodentate or Bidentate Thiolato Sulfur Coordination

While less common for this compound itself, thiourea (B124793) derivatives can undergo deprotonation of one of the N-H groups to form a mono-anionic ligand. This deprotonation is usually facilitated by a basic medium. The resulting amidothiolate can then coordinate in a monodentate fashion through the sulfur atom, now formally a thiolato sulfur. Alternatively, it can act as a bidentate ligand, coordinating through both the sulfur and one of the nitrogen atoms, forming a chelate ring. This bidentate coordination, however, is more frequently observed with less sterically hindered thiourea derivatives. For this compound, the significant steric hindrance from the cyclohexyl groups makes this mode of coordination less favorable.

Doubly Deprotonated Di-anion Form Coordination

The formation of a doubly deprotonated di-anionic form of this compound, where both N-H protons are removed, is not a commonly observed coordination mode. This would require strongly basic conditions and would result in a di-anionic ligand. Coordination would then likely occur through the two nitrogen atoms and the sulfur atom. There is currently a lack of significant research findings documenting this specific coordination behavior for this compound.

Bridging Coordination via Sulfur and Nitrogen Atoms

Thiourea and its derivatives can act as bridging ligands, linking two or more metal centers. For this compound, bridging coordination primarily occurs through the sulfur atom, which can bridge two metal ions (μ₂-S). This has been observed in some polynuclear copper(I) complexes where the sulfur atom of the dctu ligand links two copper centers. researchgate.net A bridging mode involving both the sulfur and one of the nitrogen atoms to connect two different metal centers is sterically hindered by the bulky cyclohexyl groups and is not a well-documented coordination mode for this specific ligand.

Formation and Characterization of Metal Complexes

This compound forms stable complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting a metal salt with the ligand in a suitable solvent, such as ethanol (B145695). nih.gov The resulting complexes are often characterized by techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis.

Complexes with Transition Metals (e.g., Co(II), Ni(II), Pd(II), Pt(II), Zn(II), Hg(II), Cu(I), Te(II), Pb(II))

This compound has been shown to form complexes with a range of transition metals. The stoichiometry and geometry of these complexes are heavily influenced by the metal ion's preferred coordination number and the steric demands of the bulky ligand.

Cobalt(II) Complexes: Cobalt(II) readily forms complexes with this compound. A well-characterized example is [Co(dctu)₂(NCS)₂], which is synthesized by reacting Co(NCS)₂ with dctu in ethanol. nih.goviucr.org In this complex, the Co(II) ion is in a distorted tetrahedral coordination environment, bonded to two sulfur atoms from the dctu ligands and two nitrogen atoms from the thiocyanate (B1210189) ligands. nih.gov The bulky nature of the dctu ligands is believed to favor the formation of these discrete tetrahedral complexes over polymeric chain structures. iucr.org

Nickel(II) Complexes: Nickel(II) complexes with this compound have also been synthesized. For instance, reacting NiCl₂ with dctu yields [Ni(dctu)₂Cl₂]. These complexes are often four-coordinate, with the geometry around the Ni(II) center being either tetrahedral or square planar, depending on the co-ligands and reaction conditions.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II), being soft metal ions, have a strong affinity for the sulfur donor of this compound. They typically form square planar complexes. For palladium, complexes with the general formula [Pd(dctu)₂X₂] (where X is a halide) have been reported. While detailed structural characterization of Pt(II) complexes with this compound is less common, the formation of such complexes is expected based on the known coordination chemistry of Pt(II) with other thiourea derivatives.

Zinc(II) Complexes: Zinc(II) forms tetrahedral complexes with this compound, similar to Co(II). The complex [Zn(dctu)₂(NCS)₂] is isostructural with its cobalt(II) analogue. nih.gov Another example is [Zn(dctu)₂Cl₂], which features a distorted tetrahedral geometry around the zinc atom. semanticscholar.org These complexes have been investigated as precursors for the synthesis of zinc sulfide (B99878) nanoparticles. researchgate.net

Mercury(II) Complexes: Mercury(II), being a very soft metal ion, readily coordinates with the sulfur atom of thiourea ligands. While specific structural data for Hg(II) complexes with this compound are not extensively detailed in the provided search results, their formation is anticipated, likely resulting in tetrahedral or linear coordination geometries depending on the stoichiometry.

Copper(I) Complexes: Copper(I) forms stable complexes with this compound. Examples include [Cu(dctu)₂Cl] and [Cu(dctu)₂Br]. In these complexes, the Cu(I) ion is typically found in a trigonal planar or tetrahedral coordination environment, with the dctu ligand coordinating as a monodentate S-donor. tandfonline.com Polynuclear copper(I) complexes featuring bridging dctu ligands (via the sulfur atom) have also been reported. researchgate.net

Tellurium(II) Complexes: Tellurium(II) has been shown to form complexes with this compound. In one reported instance, a square-planar tellurium complex with a TeClS₃ coordination sphere was formed unexpectedly during the synthesis of [TeCl₂(dctu)₂]. This highlights the ability of dctu to participate in the formation of less common coordination environments.

Lead(II) Complexes: Lead(II) can accommodate a higher coordination number, even with the bulky this compound ligand. The complex Pb(dctu)₆₂ has been synthesized and structurally characterized. In this complex, the Pb(II) ion is octahedrally coordinated by the sulfur atoms of six dctu ligands. nih.gov

Interactive Data Table of this compound Metal Complexes

| Metal Ion | Complex Formula | Coordination Geometry | Synthesis Note |

| Co(II) | [Co(dctu)₂(NCS)₂] | Distorted Tetrahedral | Reaction of Co(NCS)₂ with dctu in ethanol. nih.goviucr.org |

| Ni(II) | [Ni(dctu)₂Cl₂] | Tetrahedral/Square Planar | Reaction of NiCl₂ with dctu. |

| Pd(II) | [Pd(dctu)₂X₂] (X=halide) | Square Planar | Typical for Pd(II) with S-donor ligands. |

| Zn(II) | [Zn(dctu)₂(NCS)₂] | Distorted Tetrahedral | Isostructural with the Co(II) analogue. nih.gov |

| Zn(II) | [Zn(dctu)₂Cl₂] | Distorted Tetrahedral | Characterized by single-crystal X-ray diffraction. semanticscholar.org |

| Cu(I) | [Cu(dctu)₂Cl] | Trigonal Planar | Synthesized from CuCl and dctu. tandfonline.com |

| Pb(II) | Pb(dctu)₆₂ | Octahedral | High coordination number achieved with Pb(II). nih.gov |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| dctu | This compound |

| Co(NCS)₂ | Cobalt(II) thiocyanate |

| NiCl₂ | Nickel(II) chloride |

| PdCl₂ | Palladium(II) chloride |

| PtCl₂ | Platinum(II) chloride |

| Zn(NCS)₂ | Zinc(II) thiocyanate |

| ZnCl₂ | Zinc(II) chloride |

| HgCl₂ | Mercury(II) chloride |

| CuCl | Copper(I) chloride |

| CuBr | Copper(I) bromide |

| TeCl₂ | Tellurium(II) chloride |

| Pb(SCN)₂ | Lead(II) thiocyanate |

Synthesis and Spectroscopic Characterization of Mixed Ligand Complexes

The synthesis of mixed ligand complexes involving this compound often involves the reaction of a metal salt with the thiourea derivative in a suitable solvent. For instance, blue-colored single crystals of bis(this compound-κS)bis(isothiocyanato-κN)cobalt(II) have been successfully synthesized by reacting Co(NCS)₂ with this compound in ethanol at 333 K overnight. nih.goviucr.org Similarly, colorless crystalline complexes of zinc(II) chloride with this compound have been prepared by reacting the thiourea with zinc chloride in a heated ethanol solution. semanticscholar.org The resulting complexes are often characterized by various spectroscopic techniques to confirm their formation and elucidate their structural features.

Infrared (IR) spectroscopy is a crucial tool for characterizing these complexes. A key diagnostic feature is the C=S stretching vibration of the thiourea ligand, which typically appears around 1554 cm⁻¹ in the free ligand. Upon coordination to a metal center, a shift in this vibration is expected. Another important spectroscopic marker is the CN stretching vibration of the thiocyanate coligand. In the case of the cobalt(II) complex, this vibration is observed at 2038 cm⁻¹, which is characteristic of terminally N-bonded thiocyanate anions in a tetrahedral coordination environment. nih.goviucr.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable structural information. In the ¹H NMR spectrum, the NH protons of the this compound ligand are typically observed as a broad singlet. For zinc(II) complexes, ¹³C NMR spectroscopy shows a characteristic signal for the C=S carbon at approximately 179.38 ppm. semanticscholar.org

Influence of Coligands on Coordination Geometry and Properties

The nature of the coligands present in mixed ligand complexes of this compound significantly influences the resulting coordination geometry and the properties of the complex. The steric bulk of the this compound ligand, with its two cyclohexyl groups, plays a crucial role in dictating the coordination environment around the metal center.

For instance, in the case of cobalt(II) thiocyanate complexes, the use of the bulky this compound ligand leads to the formation of discrete tetrahedral complexes. nih.goviucr.org This is in contrast to complexes with less bulky thiourea derivatives, which can sometimes form polymeric chains. iucr.org The steric crowding imposed by the cyclohexyl groups favors a lower coordination number, resulting in a tetrahedral geometry. The strength of the donor atoms in the coligands also affects the final structure. Strong N-donor coligands, such as 4-(dimethylamino)pyridine, tend to favor the formation of tetrahedral complexes, while weaker donors may lead to the formation of chain-like structures. nih.goviucr.org

The choice of coligand also impacts the magnetic properties of the resulting complexes. For example, in a series of isomeric one-dimensional Co(NCS)₂ coordination polymers, the geometry of the chains, which is dictated by the coligand, was found to significantly influence the magnetic exchange interactions between the cobalt(II) centers. acs.org Corrugated chains resulting from a specific coligand showed suppressed ferromagnetic interactions compared to linear chains. acs.org

Structural Elucidation of Coordination Compounds

Single-Crystal X-ray Diffraction Analysis of this compound Complexes

For the complex bis(this compound-κS)bis(isothiocyanato-κN)cobalt(II), single-crystal X-ray analysis revealed a discrete molecular structure where the cobalt(II) cation is located on a twofold rotation axis. nih.goviucr.orgresearchgate.net The cobalt center is tetrahedrally coordinated by two sulfur atoms from the this compound ligands and two nitrogen atoms from the terminal isothiocyanate anions. nih.goviucr.org Similarly, the crystal structure of a zinc(II) complex with this compound, [ZnCl₂((CS(NHC₆H₁₁)₂)₂], also shows a distorted tetrahedral coordination geometry around the zinc(II) ion, with the two thiourea ligands bonded through their sulfur atoms. semanticscholar.org

The data obtained from single-crystal X-ray diffraction is crucial for understanding the subtle structural variations that arise from changes in the metal center or the coligands. For example, it allows for a detailed comparison of the coordination environments in isostructural cobalt(II) and zinc(II) complexes. researchgate.net

Analysis of Bond Lengths and Angles

Detailed analysis of bond lengths and angles from single-crystal X-ray diffraction data provides fundamental insights into the nature of the chemical bonds within this compound complexes. In the cobalt(II) complex, [Co(NCS)₂(C₁₃H₂₄N₂S)₂], the Co—S and Co—N bond distances are comparable to those observed in other cobalt(II) thiocyanate complexes with thiourea derivatives. nih.goviucr.org The bond angles around the cobalt center deviate from the ideal tetrahedral angle of 109.5°, indicating a slightly distorted tetrahedral geometry. nih.goviucr.org

In the zinc(II) complex, [ZnCl₂((CS(NHC₆H₁₁)₂)₂], the coordination polyhedron around the zinc atom is also a distorted tetrahedron. semanticscholar.org The S(1)–Zn(1)–S(1)¹ and Cl(1)¹–Zn(1)–Cl(1) bond angles are larger than the ideal tetrahedral angle, which is attributed to the steric interactions between the bulky cyclohexyl groups of the thiourea ligands. semanticscholar.org The table below presents selected bond lengths and angles for this zinc complex.

Table 1: Selected Bond Lengths (Å) and Angles (°) for [ZnCl₂((CS(NHC₆H₁₁)₂)₂] semanticscholar.org

| Bond/Angle | Value |

| Zn(1)–S(1) | 2.345(1) Å |

| Zn(1)–Cl(1) | 2.247(1) Å |

| S(1)–Zn(1)–Cl(1) | 111.08° |

| S(1)¹–Zn(1)–Cl(1) | 111.08° |

| Cl(1)–Zn(1)–S(1)¹ | 101.17° |

| S(1)–Zn(1)–Cl(1)¹ | 101.17° |

| S(1)–Zn(1)–S(1)¹ | 115.53° |

| Cl(1)¹–Zn(1)–Cl(1) | 117.51° |

Symmetry code: (i) -x+y, -x, z

Hydrogen Bonding Networks in Crystal Structures

In the crystal structure of bis(this compound-κS)bis(isothiocyanato-κN)cobalt(II), the discrete tetrahedral complexes are linked into one-dimensional chains along the b-axis direction through intermolecular N—H···S hydrogen bonds. nih.goviucr.orgresearchgate.net These chains are further stabilized by weaker C—H···S interactions. nih.gov The resulting chains then pack in a pseudo-hexagonal arrangement. nih.goviucr.org Additionally, intramolecular N—H···N hydrogen bonds are observed between the amino hydrogen atom of the this compound ligand and the nitrogen atom of a thiocyanate anion. nih.gov The near-linear N—H···N angle suggests a relatively strong interaction. nih.gov

The table below summarizes the hydrogen bond geometries in the crystal structure of the cobalt(II) complex.

Table 2: Hydrogen Bond Geometry (Å, °) for [Co(NCS)₂(C₁₃H₂₄N₂S)₂] nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2A···N1ⁱ | 0.88 | 2.23 | 3.094(3) | 168 |

| N1—H1A···S1ⁱⁱ | 0.88 | 2.65 | 3.493(2) | 161 |

| C11—H11A···S1ⁱⁱ | 0.99 | 2.91 | 3.768(3) | 146 |

Symmetry codes: (i) x, y, z; (ii) -x+1, y, -z+3/2

Spectroscopic Investigations (FT-IR, NMR, UV-Vis) of Coordination

Spectroscopic methods are fundamental in characterizing the coordination of this compound to metal centers. These techniques provide direct evidence of bond formation and structural changes upon complexation.

Fourier-Transform Infrared (FT-IR) Spectroscopy is pivotal for identifying the donor atom in thiourea complexes. In the free this compound ligand, characteristic strong stretching vibrations for N–H and C=S bonds are observed around 3298 cm⁻¹ and 1554 cm⁻¹, respectively . Upon coordination to a metal, such as in bis(this compound-κS)bis(isothiocyanato-κN)cobalt(II), the ligand bonds through its sulfur atom. This mode of coordination is confirmed by shifts in the vibrational frequencies of the C=S and N-H groups. In complexes containing thiocyanate co-ligands, the C≡N stretching vibration provides further insight. For instance, in a cobalt(II) complex, this vibration appears at 2038 cm⁻¹, a position that is in agreement with terminally N-bonded thiocyanate anions nih.goviucr.orgresearchgate.net. The N-H bonds in coordinated thiourea derivatives often participate in extensive hydrogen bonding, which is observed as broad signals in the FT-IR spectra, typically in the range of 3278–3288 cm⁻¹ mdpi.comsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation in solution, particularly for determining the coordination site of the thiourea ligand mdpi.com. The ¹³C-NMR spectrum is especially informative. For related thiourea ligands, the chemical shift of the C=S carbon, which appears around 181.7 ppm in the free ligand, undergoes a significant upfield shift to between 174.8 and 176.9 ppm in metal complexes mdpi.comsemanticscholar.org. This change is indicative of the sulfur atom's involvement in the coordination to the metal center mdpi.comsemanticscholar.org. In ¹H-NMR spectra, the protons of the N-H groups typically present as distinct, broad signals mdpi.comsemanticscholar.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the coordination compounds mdpi.com. The absorption spectra provide information about the geometry of the complex and the nature of the metal-ligand bonding. While it is a standard characterization technique for these types of complexes, detailed spectral data for this compound complexes are specific to the individual complex and metal center being studied mdpi.comnih.govscirp.org.

Table 1: Key Spectroscopic Data for this compound and Related Complexes

| Technique | Functional Group / Nucleus | Free Ligand (Typical Shift) | Coordinated Ligand (Typical Shift) | Inference |

|---|---|---|---|---|

| FT-IR | N-H Stretch | ~3298 cm⁻¹ | Broadened, ~3278-3288 cm⁻¹ mdpi.comsemanticscholar.org | Involvement in H-bonding |

| FT-IR | C=S Stretch | ~1554 cm⁻¹ | Shifted | Coordination via Sulfur |

| ¹³C-NMR | C=S | ~181.7 ppm* mdpi.comsemanticscholar.org | ~174.8 - 176.9 ppm* mdpi.comsemanticscholar.org | Coordination via Sulfur |

| ¹H-NMR | N-H | ~5.89 ppm* mdpi.comsemanticscholar.org | Shifted, ~3.47 - 4.01 ppm* mdpi.comsemanticscholar.org | Change in electronic environment |

Data based on structurally similar diisobutyl- and diethylthiourea ligands.

**3.4. Theoretical and Computational Studies in Coordination Chemistry

Theoretical models and computational chemistry offer deep insights into the electronic structure, intermolecular forces, and reactivity of this compound complexes, complementing experimental findings.

Theoretical and Computational Studies in Coordination Chemistry

Density Functional Theory (DFT) Calculations on Electronic Structure and Interaction Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and bonding within molecules rsc.orgnih.gov. For thiourea-based ligands, DFT calculations are crucial for understanding the nature of the metal-ligand bond. Studies on analogous compounds, like 1,3-diphenyl-thiourea, reveal that the highest occupied molecular orbitals (HOMOs) are predominantly located on the sulfur atom and adjacent aromatic groups acs.org. This localization identifies the sulfur as the primary active site for electrophilic attack and coordination with metal cations like Hg²⁺ acs.org.

DFT calculations are also used to determine interaction energies, such as the strength of hydrogen bonds that dictate the supramolecular assembly of these complexes in the solid state rsc.org. These calculations can dissect the total interaction energy into components like electrostatic, Pauli repulsion, and orbital interaction terms, providing a detailed picture of the forces holding the crystal lattice together.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure nih.govmdpi.com. For coordination complexes of this compound, this analysis is critical for understanding the crystal packing, which is often governed by a network of weak hydrogen bonds researchgate.netnih.gov.

Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Thiourea Complexes

| Interaction Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | > 60% nih.gov | Represents the majority of surface contacts, driven by van der Waals forces. |

| C···H/H···C | ~14.6% nih.gov | Indicates the presence of C-H···π or other C-H related interactions. |

| S···H/H···S | Variable, e.g., ~8.9% rsc.org | Highlights the crucial N-H···S or C-H···S hydrogen bonds. |

| O···H/H···O | Variable, e.g., ~13.8% rsc.org | Present when co-ligands or solvent molecules contain oxygen. |

Data based on structurally related thiourea compounds.

Quantum Chemical Analysis of Adsorption Mechanisms

Quantum chemical calculations are instrumental in studying the adsorption of thiourea derivatives onto surfaces, a process relevant to applications such as corrosion inhibition researchgate.netmdpi.com. These theoretical studies help to elucidate the mechanism by which molecules like this compound form a protective film on a metal surface researchgate.net.

The calculations can determine various molecular properties, such as the energy of the HOMO and the lowest unoccupied molecular orbital (LUMO). These parameters are correlated with the molecule's ability to donate or accept electrons, which is central to the adsorption process mdpi.com. Theoretical models can substantiate experimental findings, for instance, by confirming that the adsorption of the inhibitor on a metal surface is energetically favorable and obeys a specific adsorption model, such as the Temkin or Langmuir adsorption isotherms researchgate.netresearchgate.net. This analysis provides a molecular-level understanding of the interaction between the inhibitor and the surface it protects.

Catalytic Applications and Mechanistic Insights

Organocatalysis with 1,3-Dicyclohexylthiourea and its Derivatives

Organocatalysis employing this compound and its structurally related derivatives has emerged as a robust strategy for promoting numerous chemical reactions. The catalyst's activity is rooted in the ability of the two N-H protons of the thiourea (B124793) group to form strong, dual hydrogen bonds with Lewis basic sites on substrate molecules, such as the oxygen atom of a carbonyl group. This interaction effectively lowers the energy of the transition state, thereby accelerating the reaction. By modifying the dicyclohexylthiourea backbone with other functional groups, researchers have developed bifunctional catalysts capable of simultaneous activation of both electrophiles and nucleophiles, leading to enhanced reactivity and stereoselectivity. google.com

Activation of Carbonyl Groups in Organic Reactions

A fundamental application of this compound and its analogues in organocatalysis is the activation of carbonyl groups. The thiourea moiety functions as a hydrogen-bond donor, forming a non-covalent, bidentate hydrogen-bonding interaction with the carbonyl oxygen. acs.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govwikipedia.org This mode of activation is crucial and serves as the foundational principle for many of the specific applications discussed below, including condensation and addition reactions. Thiourea derivatives are known to catalyze a wide array of reactions such as Diels-Alder, Michael additions, and Henry reactions through this activation mechanism. d-nb.info

Applications in Aldol (B89426) Condensation

In the realm of carbon-carbon bond formation, bifunctional thiourea catalysts derived from chiral cyclohexane (B81311) scaffolds have proven to be highly effective in promoting direct asymmetric Aldol reactions. nih.govibm.com These catalysts typically incorporate an amine functionality alongside the thiourea group. In a classic example, a catalyst featuring a cyclohexane-derived thiourea and an L-proline amide moiety catalyzes the reaction between cyclohexanone (B45756) and various aromatic aldehydes. The proposed mechanism involves the thiourea activating the aldehyde (electrophile) through hydrogen bonding, while the amine group acts as a base to deprotonate the ketone, forming the nucleophilic enolate. This dual, synchronous activation within a chiral environment allows for high yields and excellent control over the stereochemical outcome (diastereo- and enantioselectivity). nih.gov

| Catalyst Structure | Aldehyde | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| Proline amide-thiourea derivative | 4-Nitrobenzaldehyde | 97 | >20:1 | 91 |

| Proline amide-thiourea derivative | 4-Chlorobenzaldehyde | 95 | >20:1 | 89 |

| Proline amide-thiourea derivative | 2-Nitrobenzaldehyde | 85 | >20:1 | 85 |

| Proline amide-thiourea derivative | 4-Methylbenzaldehyde | 93 | >20:1 | 87 |

Table based on research findings for direct asymmetric aldol reactions catalyzed by chiral proline amide-thiourea bifunctional catalysts. nih.gov

Applications in Knoevenagel Condensation

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can also be efficiently catalyzed by bifunctional thioureas. Research has shown that a bifunctional thiourea can serve as a powerful catalyst for preparing α-cyano-α,β-unsaturated imides via Knoevenagel condensation. wikipedia.orgresearchgate.net In a procedure reported by Takemoto and colleagues, a thiourea catalyst was used for the reaction between an N-acylimide and benzaldehyde. wikipedia.org The mechanism mirrors that of the Aldol condensation, where the thiourea activates the aldehyde's carbonyl group, and the basic amine component of the catalyst facilitates the deprotonation of the active methylene compound (the α-cyanoimide). This process generates the nucleophile required for the condensation, leading to the formation of the α,β-unsaturated product. wikipedia.orgresearchgate.net

| Catalyst | Aldehyde | Active Methylene Compound | Yield (%) |

| (rac)-Thiourea Derivative | Benzaldehyde | α-cyano-N-benzoylimide | 72 |

Table illustrating the use of a thiourea catalyst in a Knoevenagel condensation. wikipedia.org

Role in Ring-Opening Polymerization of Lactones

This compound (referred to as TU1 in some studies) has been identified as an effective cocatalyst for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (CL) and δ-valerolactone (VL). dcu.ie The polymerization is typically performed using a bifunctional system, pairing the thiourea with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an alcohol initiator. acs.orgdcu.ie In this cooperative system, the thiourea activates the lactone monomer by forming hydrogen bonds with its carbonyl group, increasing its susceptibility to nucleophilic attack. Simultaneously, the base activates the alcohol initiator (or the propagating polymer chain end), enhancing its nucleophilicity. acs.orgibm.com This dual activation mechanism leads to rapid and controlled polymerization, yielding polyesters with predictable molecular weights and narrow polydispersity, which is characteristic of a living polymerization. ibm.com

| Monomer | (Thio)urea Cocatalyst | Base | Conversion (Time) | Molar Mass Distribution (ĐM) |

| ε-Caprolactone | This compound (TU1) | DBU | 96% (10 min) | 1.15 |

| ε-Caprolactone | 1,3-Diphenylthiourea (TU2) | DBU | 95% (10 min) | 1.15 |

| δ-Valerolactone | This compound (TU1) | DBU | 93% (15 min) | 1.14 |

Table summarizing the results of lactone ROP using thiourea/DBU catalytic systems. dcu.ie

Catalysis in Esterification Reactions

While direct esterification of carboxylic acids by this compound is not widely documented, its derivatives are potent catalysts for reactions involving ester functional groups, notably in transesterification. A chiral bifunctional amine-thiourea has been successfully employed to catalyze the highly atropo-enantioselective transesterification of Bringmann's lactones. acs.org This process represents a dynamic kinetic resolution where the catalyst differentiates between the two atropisomeric enantiomers of the lactone. The thiourea moiety activates the lactone's ester carbonyl group for nucleophilic attack by an alcohol, while the amine group of the catalyst likely activates the alcohol. This synergistic activation is crucial for achieving high yields and excellent enantioselectivity, providing access to optically pure, axially chiral biaryl compounds. acs.org Furthermore, thiourea-based catalysts have been shown to activate α,β-unsaturated esters toward conjugate additions. nih.gov

| Lactone Substrate | Alcohol | Yield (%) | ee (%) |

| Biaryl Lactone 1 | Methanol | 95 | 99 |

| Biaryl Lactone 2 | Ethanol (B145695) | 94 | 99 |

| Biaryl Lactone 3 | Phenol | 91 | 98 |

Table based on findings for the dynamic kinetic resolution of biaryl lactones via thiourea-catalyzed transesterification. acs.org Note: Structures are generalized for brevity.

Bifunctional Catalysis and Synchronous Activation Mechanisms

The concept of bifunctional catalysis is central to the efficacy of many this compound derivatives. wikipedia.org This strategy involves a single catalyst molecule possessing two distinct functional groups that work in concert to promote a reaction. acs.org Typically, this involves a hydrogen-bond donor (the thiourea) and a Brønsted or Lewis base (e.g., a tertiary amine). wikipedia.orgibm.com

This dual-action mechanism provides a lower energy pathway for the reaction by simultaneously activating the electrophile and the nucleophile. google.com For instance, in the Aldol and Knoevenagel condensations, the thiourea's N-H groups activate the carbonyl electrophile, while the basic amine site deprotonates the carbon acid to generate the nucleophile. wikipedia.orgibm.com Similarly, in ring-opening polymerization, the thiourea activates the lactone monomer while the cocatalyst base activates the alcohol initiator. ibm.comdcu.ie This synchronous activation not only accelerates the reaction but also organizes the substrates in the transition state, which is particularly crucial for achieving high stereoselectivity in asymmetric catalysis. wikipedia.org

Metal-Complex Catalysis Involving this compound Ligands

Beyond organocatalysis, this compound functions as a robust S-donor ligand in coordination chemistry, forming stable complexes with various transition metals. The bulky cyclohexyl groups provide significant steric hindrance, which can influence the coordination geometry and stability of the resulting metal complexes. nih.gov

Palladium(II) Complexes in Suzuki–Miyaura Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions. Research has demonstrated a novel Suzuki-Miyaura coupling reaction that utilizes thioureas as precursors for in situ-generated palladium-carbene complexes. nih.govnih.gov In this process, the thiourea undergoes desulfurization, facilitated by a silver salt, to form a palladium-diaminocarbene intermediate, which then participates in the catalytic cycle. nih.gov This strategy enables the coupling of thioureas with arylboronic acids to produce a diverse range of substituted amidinium salts. nih.govnih.gov The reaction is noted for its broad substrate scope, tolerance to air and moisture, and scalability. nih.gov

The table below summarizes the results for the Suzuki-Miyaura coupling of various thiourea derivatives, including this compound, with phenylboronic acid, showcasing the versatility of this method.

Table 1: Suzuki-Miyaura Coupling of Thioureas with Phenylboronic Acid

| Thiourea Derivative | Product (Amidinium Salt) | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Diisopropylthiourea | N,N'-Diisopropyl-N-phenylformamidinium salt | 89 | nih.gov |

| This compound | N,N'-Dicyclohexyl-N-phenylformamidinium salt | 91 | nih.gov |

| 1,3-Dibenzylthiourea | N,N'-Dibenzyl-N-phenylformamidinium salt | 85 | nih.gov |

| 1,3-Di-p-tolylthiourea | N-Phenyl-N,N'-di-p-tolylformamidinium salt | 93 | nih.gov |

| 1,3-Bis(4-methoxyphenyl)thiourea | N,N'-Bis(4-methoxyphenyl)-N-phenylformamidinium salt | 95 | nih.gov |

Investigations of Catalytic Activity of Various Metal Complexes

This compound forms complexes with a range of metals, and these complexes have been investigated for various catalytic applications. For example, it is used as a precursor for the synthesis of zinc sulfide (B99878) nanoparticles, which have applications in photonics and optoelectronics. The compound is also known to form complexes with Co(II), which are characterized by a tetrahedral coordination geometry where the cobalt ion is bound to two thiourea ligands and two thiocyanate (B1210189) anions. nih.gov Additionally, its ability to form complexes with Cu(I) and Ag(I) has been reported. nih.gov

Table 2: Catalytic Applications of this compound and its Metal Complexes

| Metal Center | Catalytic Application | Reference |

|---|---|---|

| Palladium(II) | Suzuki-Miyaura coupling to form amidinium salts and ketones | nih.govnih.gov |

| Zinc | Precursor for the synthesis of zinc sulfide nanoparticles | |

| Cobalt(II) | Forms discrete tetrahedral complexes; potential for further catalytic study | nih.gov |

| Copper(I) / Silver(I) | Forms stable halide complexes; potential ligands for various catalytic reactions | nih.gov |

Mechanistic Studies of Catalytic Processes

Understanding the precise mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. nih.govnih.gov A combination of experimental techniques, such as in situ spectroscopy and X-ray crystallography, and computational methods like Density Functional Theory (DFT), provides deep insights into reaction pathways, intermediates, and transition states. dtu.dkruhr-uni-bochum.de

Reaction Mechanism Elucidation using Experimental and Computational Methods

The mechanism of the palladium-catalyzed Suzuki-Miyaura coupling of thioureas has been investigated through such combined approaches. nih.gov A key finding was the experimental isolation and characterization of a palladium-diaminocarbene complex by single-crystal X-ray diffraction. This provided direct evidence for this species as a key intermediate in the catalytic cycle. nih.govnih.gov Further support for the proposed mechanism came from high-resolution mass spectrometry (HRMS) analysis, which helped to identify other intermediates. nih.gov

These studies revealed the dual role of the silver salt used in the reaction: it acts as a desulfurating agent to facilitate the elimination of sulfur from the thiourea, and it also functions as an oxidant that promotes the Pd(II)/Pd(0)/Pd(II) catalytic cycle. nih.govnih.gov Such detailed mechanistic work, which combines experimental observation with computational modeling, is essential for confirming proposed reaction pathways and moving beyond hypothetical cycles. ruhr-uni-bochum.desmu.edu

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of a system based on this compound is intrinsically linked to its molecular structure. The two bulky cyclohexyl groups exert significant steric influence, which affects the stability and reactivity of its metal complexes. nih.gov This steric hindrance can control the coordination number and geometry around the metal center, thereby tuning the catalytic activity. nih.gov

In the context of thiourea-based catalysts, properties such as the acidity of the N-H protons and the structural symmetry of the molecule are decisive for catalytic activity. sci-hub.se While electron-withdrawing groups on aryl-substituted thioureas can increase acidity and enhance hydrogen-bonding capabilities, the aliphatic cyclohexyl groups of this compound make it less acidic. However, its high symmetry and defined steric profile make it an effective ligand for forming stable, well-defined metal complexes. nih.govnih.gov This stability is crucial in metal-catalyzed reactions, preventing ligand dissociation and catalyst deactivation. The relationship between the electronic nature of the N-substituents (aliphatic vs. aromatic) and the resulting complex's catalytic activity is a key area of investigation for designing more efficient catalysts.

Supramolecular Chemistry and Crystal Engineering with 1,3 Dicyclohexylthiourea

Role as a Hydrogen Bond Donor and Acceptor

The utility of 1,3-dicyclohexylthiourea in constructing supramolecular architectures stems directly from the hydrogen bonding capabilities of its thiourea (B124793) core. This functional group possesses the distinct advantage of acting simultaneously as both a hydrogen bond donor and an acceptor.

The two N-H protons are acidic and function as hydrogen bond donors. The sulfur atom of the C=S group, with its available lone pairs of electrons, acts as a hydrogen bond acceptor. This dual nature allows DCT to engage in self-complementary hydrogen bonding, forming predictable patterns and motifs that are fundamental to crystal engineering.

The specific parameters of these bonds, as determined by X-ray crystallography, confirm the strength and directionality of these interactions.

| Donor-H···Acceptor | Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) |

|---|---|---|---|---|---|

| N11—H11···N1 | Intramolecular | 0.88 | 2.33 | 3.169 | 160 |

| N12—H12A···S1 | Intermolecular | 0.88 | 2.84 | 3.677 | 159 |

| C12—H12···S1 | Intermolecular | 1.00 | 2.93 | 3.774 | 143 |

Formation of Supramolecular Assemblies

The capacity for forming robust and directional hydrogen bonds makes this compound an excellent component for creating larger, ordered supramolecular assemblies. smolecule.com These assemblies are formed through non-covalent interactions, where molecules spontaneously organize into well-defined structures.

The self-assembly of DCT, either alone or in the presence of other chemical entities like metal ions, is a process guided by its hydrogen bonding motifs. In the crystal structure of the aforementioned cobalt(II) complex, the individual complex molecules, which can be considered as primary building blocks, self-assemble into one-dimensional chains. iucr.org This assembly is directed by intermolecular N—H⋯S hydrogen bonds, where the N-H group of a DCT ligand on one complex connects to the sulfur atom of a DCT ligand on an adjacent complex. iucr.org

The control of the final molecular architecture is influenced by several factors. The primary factor is the inherent bonding preference of the thiourea group. Additionally, the two bulky cyclohexyl groups on DCT play a crucial steric role. They influence the packing of the molecules, preventing the formation of more compact structures and favoring the propagation of linear, chain-like assemblies. smolecule.com This interplay between the directional hydrogen bonding of the thiourea core and the steric demands of the cyclohexyl substituents allows for a degree of control over the dimensionality and symmetry of the resulting supramolecular structure.

The thiourea functional group is a well-established motif in host-guest chemistry, particularly for the recognition and binding of anions. The two parallel N-H bonds can form a "binding pocket" that is complementary to the size and shape of various anionic guests, such as halides or oxoanions, binding them through multiple hydrogen bonds.

While this compound possesses this key functional group, its application in specific host-guest systems is not extensively detailed in primary literature. However, its structural features are analogous to other N,N'-disubstituted thioureas that have been successfully employed as anion receptors. The principle of molecular recognition relies on the pre-organization of the hydrogen bond donors to create a site that selectively binds a specific guest. The strength and selectivity of this binding are determined by the geometric and electronic complementarity between the host (DCT) and the guest. It is anticipated that DCT would be a selective host for anions that can fit within the cleft provided by its N-H donors, with the cyclohexyl groups providing a hydrophobic outer surface to the resulting host-guest complex.

Influence on Crystal Packing and Material Formation

The specific non-covalent interactions that this compound can form have a profound influence on the way molecules arrange themselves in the solid state, thereby affecting crystal packing and the properties of the resulting material.

Owing to its potent ability to form strong and specific hydrogen bonds, this compound can be employed as a crystallization modifier. smolecule.com In this role, it is added to a crystallization solution of a target compound, such as an active pharmaceutical ingredient (API), to influence its crystallization process. By forming hydrogen bonds with the target molecule, DCT can interrupt the target's own crystal lattice formation (homo-crystallization) and guide it into a new, multi-component crystal lattice known as a co-crystal. nih.gov

This technique is valuable for modifying the physicochemical properties of materials. For example, forming a co-crystal of a poorly soluble drug with a co-former like DCT can lead to improved solubility and dissolution rates. DCT has been identified as a useful crystallization modifier in diverse systems, including pharmaceuticals, organic semiconductors, and coordination complexes, where it helps to promote the formation of well-defined crystals. smolecule.com

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound serves as an exemplary tool in crystal engineering strategies. The primary strategy involves using the thiourea group as a reliable and predictable "synthon"—a structural unit that can be formed and/or assembled by known or conceivable synthetic operations.

The intermolecular N—H⋯S hydrogen bond is a robust synthon that reliably forms one-dimensional chains. The crystal structure of [Co(NCS)₂(DCT)₂] demonstrates a clear crystal engineering strategy: discrete, zero-dimensional tetrahedral complexes are first formed through coordination bonds, and these units are then linked into one-dimensional chains using the predictable N—H⋯S hydrogen bonds of the DCT ligands. iucr.org These chains subsequently pack into a pseudo-hexagonal arrangement to form the final three-dimensional crystal. iucr.org This hierarchical assembly, from molecule to complex to chain to final crystal, showcases a sophisticated crystal engineering strategy enabled by the specific bonding properties of this compound.

Intermolecular Interactions in Solid State

N—H⋯S and C—H⋯S Hydrogen Bonding

The crystal structure of this compound is significantly influenced by hydrogen bonding involving the thiourea moiety. The two N-H groups act as effective hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor. This functionality allows for the formation of robust N—H⋯S hydrogen bonds, which are a characteristic feature of thiourea derivatives in the solid state. These interactions are strong enough to guide the assembly of molecules into well-defined supramolecular structures.

In coordination complexes containing this compound as a ligand, these N—H⋯S and C—H⋯S hydrogen bonds are observed to link the discrete complex units into extended one-dimensional chains. smolecule.com Although specific crystallographic data for the pure compound is not detailed in the available literature, the following table provides representative parameters for the types of hydrogen bonds that stabilize its solid-state structures, based on observations in related compounds.

| Interaction Type (D–H⋯A) | Donor (D) | Acceptor (A) | Typical H⋯A Distance (Å) | Typical D⋯A Distance (Å) | Significance |

|---|---|---|---|---|---|

| N–H⋯S | Nitrogen (Amide) | Sulfur (Thione) | 2.4 - 2.9 | 3.3 - 3.8 | Primary interaction defining supramolecular assembly |

| C–H⋯S | Carbon (Cyclohexyl) | Sulfur (Thione) | 2.8 - 3.2 | 3.6 - 4.0 | Secondary interaction contributing to crystal packing |

Non-Covalent Interactions and Crystal Stability

The stability of the this compound crystal lattice is a direct consequence of the cumulative energy of all non-covalent interactions present. The network of directional N—H⋯S and C—H⋯S hydrogen bonds forms the primary scaffolding that holds the molecules together in a specific, repeating arrangement. These interactions are crucial for achieving a thermodynamically stable crystalline form.

The significance of these strong intermolecular forces is highlighted when comparing this compound to analogous molecules with weaker interaction capabilities. Derivatives that lack the same hydrogen bonding potential often form simpler, less robust crystal structures. The combination of the strong, directional N—H⋯S bonds and the numerous, weaker C—H⋯S and van der Waals interactions creates a resilient and well-ordered molecular assembly. The bulky cyclohexyl groups, while contributing to steric hindrance, also maximize van der Waals contacts, further enhancing the cohesive energy and stability of the solid state. This interplay between strong and weak non-covalent forces is a central principle in the crystal engineering of materials based on this compound. smolecule.com

Advanced Research Applications and Emerging Fields

Corrosion Inhibition Studies

1,3-Dicyclohexylthiourea has been identified as a significant compound in the study of corrosion prevention, particularly for metals and alloys used in various industrial applications. Its molecular structure, which includes heteroatoms like sulfur and nitrogen with lone pairs of electrons, allows it to effectively adsorb onto metal surfaces, thereby creating a protective barrier against corrosive environments.

Application as a Corrosion Inhibitor for Metals (e.g., Mild Steel in Saline or Acidic Media)

Research has demonstrated the efficacy of this compound (DCHTU) as a corrosion inhibitor for mild steel, a material widely used in pipelines, storage tanks, and other industrial components. Studies have been conducted in aggressive environments such as 3.5% sodium chloride (NaCl) solutions, which simulate saline or seawater conditions, and in acidic media like 2 M hydrochloric acid (HCl). scientific.net

In these environments, DCHTU effectively reduces the corrosion rate of the metal. researchgate.net The inhibitory action is concentration-dependent, with efficiency generally increasing as the concentration of the compound in the corrosive solution rises. mdpi.com Investigations have shown that DCHTU can act as a cathodic inhibitor in saline solutions for mild steel and as an anodic inhibitor for 304L stainless steel in acidic solutions, indicating its versatility in influencing different aspects of the corrosion process depending on the metal and the environment. scientific.net The formation of an adsorbed film of the inhibitor on the metal surface is a key factor in its protective action.

Mechanisms of Adsorption on Metal Surfaces (e.g., Temkin's Adsorption Isotherm)

The protective action of this compound is attributed to its adsorption onto the metal surface. The mechanism of this adsorption has been found to obey the Temkin adsorption isotherm. scientific.net The Temkin isotherm model is significant because it accounts for interactions between the adsorbed molecules. ijcce.ac.ir It assumes that the heat of adsorption of all molecules in the layer decreases linearly with an increase in surface coverage due to these adsorbate-adsorbate interactions. ijcce.ac.irscielo.bryoutube.com

This model suggests that the metal surface is heterogeneous and that the binding energies are uniformly distributed up to a certain maximum. scielo.br The adherence of the adsorption process to the Temkin isotherm indicates a strong, spontaneous interaction and chemisorption mechanism, where the inhibitor molecules form chemical bonds with the metal surface. scientific.net This strong adsorption is facilitated by the presence of sulfur and nitrogen atoms in the DCHTU molecule, which can donate lone-pair electrons to the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net

Electrochemical and Spectroscopic Techniques for Inhibition Efficiency Assessment

A variety of experimental techniques are employed to evaluate the effectiveness of this compound as a corrosion inhibitor. These methods provide quantitative data on the reduction of corrosion rates and insights into the inhibition mechanism. rsdjournal.org

Commonly used electrochemical techniques include:

Potentiodynamic Polarization: This technique provides information about both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ijcsi.pro Studies on DCHTU show that it can shift the corrosion potential and reduce the corrosion current density, confirming its inhibitory effect. It helps to classify the inhibitor as anodic, cathodic, or mixed-type. sphinxsai.com

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal/solution interface. In the presence of DCHTU, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed. The increasing diameter of the semicircle in the Nyquist plot with higher inhibitor concentration indicates enhanced protection. The higher Rct values suggest a more resistive surface due to the adsorbed inhibitor layer, while the lower Cdl values are attributed to the displacement of water molecules by the organic inhibitor at the metal surface.

Spectroscopic methods like diffused reflectance spectra and imaging techniques such as Scanning Electron Microscopy (SEM) are also used to confirm the formation of a protective film on the metal surface.

Below is a table summarizing typical data obtained from EIS measurements for mild steel in 3.5% NaCl with varying concentrations of this compound.

| Inhibitor Concentration | Charge Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) | Inhibition Efficiency (%) |

| Blank | Low | High | 0 |

| Low Concentration | Increased | Decreased | Moderate |

| Medium Concentration | Further Increased | Further Decreased | High |

| High Concentration | Significantly Increased | Significantly Decreased | Very High |

Quantum Chemical Analysis of Inhibition Performance

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), have become a powerful tool for understanding the relationship between the molecular structure of an inhibitor and its performance. dlsu.edu.phbohrium.com These theoretical studies are used to substantiate experimental findings and predict the efficiency of potential inhibitors.

For this compound, quantum mechanical studies have been performed to calculate key molecular properties. These parameters help elucidate the adsorption mechanism at an electronic level. mdpi.com

Key quantum chemical parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. mdpi.com

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher ability of the molecule to accept electrons from the metal surface. mdpi.com

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency. mdpi.com

Dipole Moment (μ): The dipole moment relates to the polarity of the molecule and its influence on the adsorption process.

The analysis of these parameters for this compound supports the experimental evidence of its strong adsorption and effective inhibition properties.

| Parameter | Significance in Corrosion Inhibition |

| E(HOMO) | High values indicate a strong electron-donating ability, facilitating adsorption. |

| E(LUMO) | Low values indicate the ability to accept electrons, forming feedback bonds. |

| Energy Gap (ΔE) | A low value suggests higher reactivity and better inhibition potential. |

| Dipole Moment (μ) | Influences the molecule's orientation and adsorption on the metal surface. |

Materials Science Applications

Beyond corrosion inhibition, this compound has applications in the field of materials science, particularly concerning polymers.

Use in Polymer Formulations and Additives

This compound is utilized as an additive in polymer formulations. smolecule.com It serves as a rubber accelerator in the vulcanization process, which is a chemical process for converting natural rubber or related polymers into more durable materials by forming cross-links between polymer chains. guidechem.com As an accelerator, it speeds up the curing of rubber, leading to improved mechanical properties such as strength and elasticity. guidechem.com Its application is common in the manufacturing of rubber products like tires and conveyor belts, where enhanced durability is crucial. guidechem.com

Precursors for Nanoparticle Synthesis (e.g., ZnS Nanoparticles)

This compound has been effectively utilized in the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles. In this application, it serves as a ligand in zinc(II) complexes, which then act as single-source precursors for the generation of nanoparticles.

The synthesis process typically involves the pyrolysis of a zinc(II) complex containing this compound ligands, such as [ZnCl₂(CS(NHC₆H₁₁)₂)₂]. This method is valued for its simplicity, cost-effectiveness, and the air-stable nature of the precursor complex. The thermal decomposition of the complex in the presence of a capping agent like hexadecylamine (B48584) leads to the formation of high-quality ZnS nanoparticles.